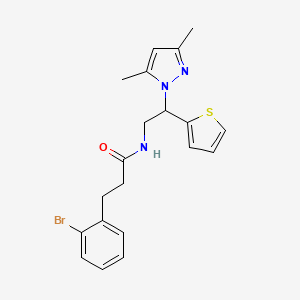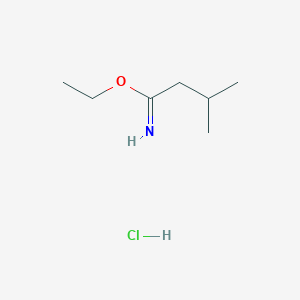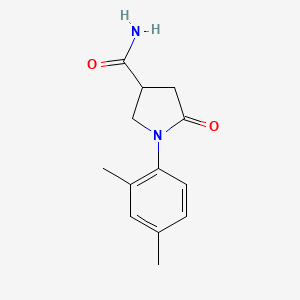![molecular formula C15H16N6OS B2363413 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 1060202-82-5](/img/structure/B2363413.png)
2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolopyrimidine core, which is known for its biological activity, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
The compound, also known as 2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-phenylethyl)acetamide, primarily targets the c-Met protein kinase . The c-Met protein kinase plays a crucial role in cellular growth, survival, and migration .
Mode of Action
The compound interacts with its target, the c-Met protein kinase, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction is responsible for the improved activity of the compound .
Biochemical Pathways
The compound affects the c-Met signaling pathway , which is involved in cell growth and survival . By inhibiting the c-Met protein kinase, the compound can disrupt this pathway and its downstream effects .
Result of Action
The compound’s action results in the inhibition of the c-Met protein kinase , leading to a disruption in cell growth and survival . This can have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring . The thiolation step can be achieved using thiolating agents such as thiourea or Lawesson’s reagent . The final step involves the acylation of the thiolated intermediate with phenethylamine under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Substitution: The phenethylacetamide group can be substituted with other amines or acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various amines, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazolopyrimidine derivatives
Substitution: Substituted phenethylacetamide derivatives
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: A similar compound with a triazolopyrimidine core but lacking the thio and phenethylacetamide groups.
2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Another related compound with a different substitution pattern on the triazolopyrimidine core.
Uniqueness
2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is unique due to the presence of both the thio and phenethylacetamide groups, which may enhance its biological activity and specificity compared to other triazolopyrimidine derivatives .
Properties
IUPAC Name |
2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-21-14-13(19-20-21)15(18-10-17-14)23-9-12(22)16-8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXVYALNUZZJLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)NCCC3=CC=CC=C3)N=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2363331.png)

![(3E)-1,1,1-trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one](/img/structure/B2363334.png)

![3-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2363337.png)
![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2363341.png)

![N-(3-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2363344.png)

![1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine](/img/structure/B2363348.png)




